4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid
Description
Chemical Structure: The compound 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS: 1072946-29-2) features a boronic acid group (-B(OH)₂) at the para position relative to a 2-methoxy substituent on a phenyl ring. A tert-butoxycarbonyl (BOC)-protected piperidine moiety is linked via an ether bond at the 4-position of the phenyl ring. Its molecular formula is C₁₇H₂₆BNO₆, with a molecular weight of 351.20 g/mol .
Properties
IUPAC Name |
[2-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-12(8-10-19)24-13-5-6-14(18(21)22)15(11-13)23-4/h5-6,11-12,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNJZJEWBIUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674486 | |
| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-29-2 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-3-methoxyphenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in cancer research and enzyme inhibition. This compound features a piperidine ring, which is a common structural motif in pharmacologically active molecules. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C17H26BNO6
- Molecular Weight : 351.2 g/mol
- CAS Number : 1072946-29-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Boronic acids are known to form reversible covalent bonds with diols, a property exploited in drug design to create enzyme inhibitors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as a reversible inhibitor of various enzymes, particularly those involved in cancer cell proliferation.
- Antiproliferative Effects : Studies indicate that derivatives of this compound can inhibit the growth of cancer cells, suggesting its utility in oncology.
Biological Activity Data
| Activity Type | Target Cells/Enzymes | Observed Effect | IC50 Values (µM) |
|---|---|---|---|
| Enzyme Inhibition | MAGL | Reversible inhibition | 11.7 |
| Antiproliferative | MDA-MB-231 (Breast Cancer) | Growth inhibition | 19.9 - 75.3 |
| Antiproliferative | OVCAR-3 (Ovarian Cancer) | Growth inhibition | 19.9 - 75.3 |
| Cytotoxicity | COLO 205 (Colorectal Cancer) | Induction of apoptosis | 0.84 - 34.7 |
Case Studies and Research Findings
-
Anticancer Activity :
Research has demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, the derivative showed IC50 values ranging from 19.9 to 75.3 µM against MDA-MB-231 and OVCAR-3 cell lines, indicating its potential as a therapeutic agent in oncology . -
Mechanistic Insights :
Studies involving structure-activity relationship (SAR) analyses have revealed that modifications to the piperidine and phenylboronic acid moieties can enhance biological activity. For example, the introduction of electron-donating or withdrawing groups at specific positions on the aromatic rings significantly affects cytotoxicity and enzyme inhibition . -
Synergistic Effects :
In combination therapies, this compound has shown synergistic effects when used alongside other anticancer agents, leading to enhanced efficacy in reducing tumor growth in preclinical models .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid, as inhibitors of enzymes critical to the survival of Mycobacterium tuberculosis (Mtb). For instance, a structure-activity relationship (SAR) study demonstrated that derivatives with piperidine scaffolds exhibited significant antimycobacterial activity, with IC50 values ranging from 13 to 22 μM, indicating their potential as therapeutic agents against tuberculosis .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes associated with various diseases. For example, it may act as an inhibitor of ADAMTS7, an enzyme implicated in atherosclerosis progression. The design and synthesis of biphenyl derivatives targeting this enzyme have shown promising results in vitro, suggesting that boronic acid derivatives could be strategically developed for cardiovascular therapies .
Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This reaction is widely utilized in the pharmaceutical industry to construct diverse molecular architectures.
Functionalization of Aromatic Compounds
The presence of both piperidine and methoxy groups enables further functionalization of the aromatic ring, allowing chemists to tailor compounds for specific biological activities or chemical properties. This versatility is particularly useful in drug discovery and development processes.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Methoxy vs. 2-Methoxy Derivatives
The positional isomer 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid (CAS: 1072946-30-5) differs only in the methoxy group’s position (3-methoxy instead of 2-methoxy). Key distinctions include:
- Reactivity : The 2-methoxy isomer may exhibit faster transmetalation in Suzuki couplings due to reduced steric hindrance near the boronic acid group compared to the 3-methoxy analog .
- Synthetic Applications : The 2-methoxy derivative is more commonly used in coupling reactions targeting ortho-substituted biaryl systems .
Simpler Methoxyphenylboronic Acids
2-Methoxyphenylboronic Acid (CAS: 5720-06-9)
- Molecular Weight : 151.95 g/mol .
- Melting Point : 99–105°C .
- Reactivity : Exhibits moderate transmetalation rates in Suzuki reactions, influenced by electron-donating methoxy groups .
- Applications : Widely used in synthesizing heterobiaryls for agrochemicals and OLED materials .
4-Methoxyphenylboronic Acid (CAS: 5720-07-0)
Boronic Acids with Bulky Substituents
5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid (CAS: 957062-53-2)
- Structure : Combines a methoxy group with an ethoxycarbonyl substituent.
- Applications : Used in synthesizing protease inhibitors; the ester group allows further derivatization post-coupling .
- Key Difference : Lacks the BOC-piperidine group, making it less sterically hindered but also less stable under basic conditions compared to the target compound .
3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid (CAS: 1224449-32-4)
Comparative Data Table
Research Findings and Key Distinctions
Reactivity in Suzuki-Miyaura Couplings
- The target compound’s BOC-piperidine group introduces steric hindrance, slowing transmetalation compared to simpler methoxy analogs. However, this hindrance can prevent undesired side reactions in complex couplings .
- 2-Methoxyphenylboronic acid (without BOC) shows faster reaction rates but lower selectivity in polyfunctional systems .
Stability and Handling
Commercial Availability
- Simple methoxyphenylboronic acids (e.g., 2- and 4-methoxy) are widely available at lower costs (e.g., 25g of 2-methoxy costs ~¥16,500) .
Preparation Methods
Protection of Piperidine Nitrogen
The starting piperidine derivative is first protected on the nitrogen atom using tert-butoxycarbonyl anhydride (BOC anhydride) under mild basic conditions. This step ensures the amine group is masked to prevent unwanted side reactions in subsequent steps.
- Typical conditions: Reaction in anhydrous solvent (e.g., dichloromethane) with a base such as triethylamine at 0°C to room temperature.
- Outcome: Formation of 1-BOC-piperidine derivatives with high yield and purity.
Formation of the Piperidin-4-yloxy Linkage
The 4-position hydroxyl or halide precursor on the piperidine ring is reacted with 2-methoxyphenol or its halogenated derivative to form the ether linkage.
- Common method: Nucleophilic aromatic substitution or Williamson ether synthesis.
- Conditions: Use of a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
- Result: Formation of 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenyl intermediate.
Introduction of the Boronic Acid Group
The boronic acid group is introduced via borylation reactions, often through Suzuki-Miyaura cross-coupling or direct borylation of an aryl halide precursor.
Suzuki-Miyaura Coupling : Aryl bromide or iodide derivative of the 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenyl compound is reacted with bis(pinacolato)diboron or boronic acid derivatives in the presence of a palladium catalyst and base.
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium phosphate tribasic (K3PO4) or potassium carbonate.
- Solvent: Mixture of water and dioxane or toluene.
- Temperature: 70–100°C.
- Time: 15–30 minutes under microwave irradiation or several hours under conventional heating.
Direct Borylation : C–H activation methods using iridium or rhodium catalysts can also be employed but are less common for this substrate due to sensitivity of the BOC group.
Example Synthetic Route (Based on Literature and Patents)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | BOC Protection | Piperidine + BOC anhydride, triethylamine, DCM, 0–25°C | N-BOC-piperidine intermediate |
| 2 | Ether Formation | N-BOC-piperidin-4-ol + 2-methoxyphenyl halide, K2CO3, DMF, 100°C | 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenyl intermediate |
| 3 | Suzuki-Miyaura Coupling | Aryl bromide intermediate + bis(pinacolato)diboron, Pd(PPh3)4, K3PO4, H2O/dioxane, 70°C, microwave 15–30 min | This compound |
Research Findings and Optimization
Catalyst and Base Selection : Pd(PPh3)4 with K3PO4 base in aqueous dioxane has been shown to provide high yields and purity of the boronic acid product in short reaction times using microwave irradiation, improving efficiency and reducing side reactions.
Purification : After reaction completion, the mixture is cooled, filtered to remove palladium catalyst, and the product is isolated by crystallization or chromatography.
Yield and Purity : Typical yields range from 70% to 90%, with purity above 95% as confirmed by HPLC and NMR analysis.
Stability Considerations : The BOC protecting group remains stable under the coupling conditions, but care must be taken to avoid strong acids or bases post-synthesis to prevent deprotection.
Data Table Summarizing Preparation Conditions and Outcomes
| Parameter | Typical Conditions | Observations/Comments |
|---|---|---|
| BOC Protection | DCM, triethylamine, 0–25°C, 2–4 h | High selectivity, near quantitative yield |
| Ether Formation | DMF, K2CO3, 100°C, 12–24 h | Moderate to high yield, requires inert atmosphere |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 (5 mol%), K3PO4, H2O/dioxane, 70°C, 15–30 min (microwave) | Efficient borylation, high purity product |
| Purification | Filtration, crystallization, or chromatography | Removal of Pd catalyst critical |
| Final Product Purity | >95% (HPLC, NMR) | Suitable for medicinal chemistry applications |
Notes on Related Synthetic Approaches
The preparation of the piperidine precursor often involves hydrogenation of pyridinecarboxylic acids using palladium on carbon catalysts under elevated pressure and temperature, as described in patent CN102174011A. This method provides high-purity piperidine derivatives that can be further functionalized.
Alternative cross-coupling methods using microwave irradiation have been demonstrated to accelerate synthesis and improve yields of boronic acid derivatives similar to the target compound.
Q & A
Q. What are the recommended handling and storage conditions for 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent moisture absorption and oxidation. Avoid prolonged exposure to light, heat (>30°C), or acidic environments, as the BOC group is acid-labile, and the boronic acid moiety may oxidize or hydrolyze. Use desiccants in storage areas and confirm stability via periodic HPLC analysis .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical route involves:
- Step 1 : BOC protection of piperidin-4-ol using di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane with a base like DMAP.
- Step 2 : Mitsunobu reaction or nucleophilic substitution to attach the BOC-piperidin-4-yloxy group to 2-methoxyphenol.
- Step 3 : Boronation via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify the BOC group (δ ~1.4 ppm for tert-butyl protons) and boronic acid (characteristic B-O peaks in IR). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry (ESI-TOF) confirms molecular weight. Cross-check with reference spectra from authenticated sources (e.g., PubChem) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic acid?
- Methodological Answer :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF or DMF.
- Base : K₂CO₃ or CsF for mild conditions; adjust pH to prevent BOC deprotection.
- Solvent : Polar aprotic solvents (e.g., DME) enhance solubility of the methoxy-substituted aryl group.
- Temperature : 60–80°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS. Pre-purify the boronic acid via recrystallization (ethanol/water) to remove pinacol byproducts .
Q. What strategies mitigate premature BOC deprotection during synthetic applications?
- Methodological Answer : Avoid acidic reagents (e.g., TFA, HCl) in reactions. If acidic conditions are unavoidable, use scavengers like 2,6-lutidine to buffer pH. Alternatively, replace BOC with acid-stable protecting groups (e.g., Fmoc) if downstream steps permit. Post-reaction, confirm BOC retention via IR (C=O stretch at ~1680 cm⁻¹) .
Q. How does the methoxy group influence the reactivity of the boronic acid in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group increases electron density on the aryl ring, potentially accelerating transmetallation in Suzuki reactions. However, steric hindrance from the BOC-piperidinyloxy group may reduce coupling efficiency. Computational modeling (DFT) can predict regioselectivity, while Hammett constants (σ⁺) quantify electronic effects .
Q. What analytical challenges arise in quantifying degradation products during long-term stability studies?
- Methodological Answer : Use HPLC-MS to identify hydrolyzed boronic acid (e.g., phenol derivatives) or de-BOC byproducts. Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines helps predict degradation pathways. Quantify impurities via external calibration curves and validate methods per USP <1225> .
Data Contradictions and Troubleshooting
Q. Conflicting reports on boronic acid stability: How to reconcile literature data with experimental observations?
- Methodological Answer : Contradictions often arise from varying impurity levels (e.g., anhydrides in commercial batches, as noted in TCI SDS). Purify the compound via column chromatography (silica gel, ethyl acetate/hexane) or trituration. Confirm stability via kinetic studies (NMR tracking over 72 hours) under intended storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
